molecular formula C19H16N6OS B2490540 6-(Pyridin-3-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2201653-54-3

6-(Pyridin-3-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No. B2490540
CAS RN: 2201653-54-3
M. Wt: 376.44
InChI Key: YSZLRQKCQYJHRM-UHFFFAOYSA-N
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Description

  • This compound is part of a broader class of chemicals known for their complex molecular structures and potential biological activities. Such compounds often involve heterocyclic frameworks like pyridine, thieno[3,2-d]pyrimidine, and dihydropyridazinone, which are commonly researched in medicinal chemistry and organic synthesis.

Synthesis Analysis

  • The synthesis of related compounds typically involves multi-step sequences starting from basic heterocyclic units. For example, Xiao-Bao Chen and De-Qing Shi (2008) synthesized a series of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines using 2-chloro-5-(chloromethyl)-pyridine as the starting material (Chen & Shi, 2008).

Molecular Structure Analysis

  • The molecular structures in this category are often confirmed through various spectroscopic methods such as NMR, IR, MS, and sometimes single-crystal X-ray diffraction, as demonstrated by Chen and Shi (2008). These methods provide detailed insights into the arrangement of atoms and the molecular conformation (Chen & Shi, 2008).

Chemical Reactions and Properties

  • Such compounds are typically reactive towards a range of reagents, forming diverse structures. For instance, Nadia A. Abdelriheem et al. (2015) reported on the synthesis of various thieno[2,3-b]pyridines and related compounds, highlighting the versatility of these molecules in chemical reactions (Abdelriheem et al., 2015).

Scientific Research Applications

Antimicrobial Activity

The synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives and their potential antimicrobial activities have been a significant area of research. For example, Rashad et al. (2009) explored the reactivity of related compounds towards various reagents for biological evaluation, indicating potent antimicrobial activity in some products compared with well-known drugs. Similarly, Sabry et al. (2013) reported on synthesized Schiff's base derivatives from thieno[3,2-d]pyrimidine starting materials, exhibiting good antimicrobial activities comparable to streptomycin and fusidic acid. Bhuiyan et al. (2006) also demonstrated pronounced antimicrobial activity in new thienopyrimidine derivatives, highlighting the potential of these compounds in developing novel antimicrobial agents (Rashad et al., 2009), (Sabry et al., 2013), (Bhuiyan et al., 2006).

Physicochemical Properties and Biological Activities

Investigations into the physicochemical properties and biological activities of thieno[3,2-d]pyrimidine derivatives have provided insights into their potential therapeutic applications. Candia et al. (2017) characterized new spirocyclic derivatives for antimicrobial activity, showcasing moderate and selective activity against Gram-positive bacteria strains. Additionally, Pivazyan et al. (2019) synthesized derivatives revealing a pronounced plant growth stimulating effect, indicating potential agricultural applications. These studies underscore the versatility of thieno[3,2-d]pyrimidine derivatives in various biological contexts (Candia et al., 2017), (Pivazyan et al., 2019).

Antitumor and Antibacterial Agents

Recent synthetic efforts have led to the development of novel thieno[3,2-d]pyrimidine derivatives with significant antitumor and antibacterial potential. Hafez et al. (2017) synthesized a series of derivatives showing higher activity against liver, colon, and lung cancer cell lines than the standard drug doxorubicin, in addition to exhibiting high activity against Gram-positive and Gram-negative bacteria. This research highlights the potential of thieno[3,2-d]pyrimidine derivatives as dual-function agents in cancer therapy and antibacterial treatments (Hafez et al., 2017).

properties

IUPAC Name

6-pyridin-3-yl-2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c26-17-4-3-15(14-2-1-6-20-8-14)23-25(17)11-13-9-24(10-13)19-18-16(5-7-27-18)21-12-22-19/h1-8,12-13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZLRQKCQYJHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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